2-Methoxy-5-vinyl-phenylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-ethenyl-2-methoxyaniline |
InChI |
InChI=1S/C9H11NO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1,10H2,2H3 |
InChI Key |
RZMVOIDCAVZMGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)N |
Origin of Product |
United States |
Iii. Chemical Transformations and Reactivity Profiles of 2 Methoxy 5 Vinyl Phenylamine
Reactions Involving the Amine Moiety
The primary aromatic amine group in 2-methoxy-5-vinyl-phenylamine is a versatile functional group that serves as a nucleophile and can be transformed into various other functionalities. Its reactivity is characteristic of substituted anilines.
Acylation Reactions
The primary amine of this compound readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides to form the corresponding amide. chemistrysteps.comlibretexts.org This reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. chemistrysteps.com
Acylation is frequently employed to install a temporary protecting group on the amine. libretexts.org The resulting acetamide (B32628) is significantly less nucleophilic and less activating towards the aromatic ring because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. chemistrysteps.compearson.com This reduced reactivity prevents unwanted side reactions, such as polysubstitution during electrophilic aromatic substitution, and moderates the amine's basicity. chemistrysteps.compearson.com The protecting group can typically be removed under acidic or basic conditions to regenerate the amine.
| Amine Substrate | Acylating Agent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aniline | Acetic Anhydride (B1165640) | Aqueous NaOAc | Acetanilide (B955) | libretexts.org |
| Substituted Anilines | 2-Furoyl chloride | Direct acylation | N-alkylfuran-2-carboxamide | researchgate.net |
| Acetoanilide | Acetic Anhydride | Ga(OTf)3 in MeNO2-LiClO4 | Friedel-Crafts Acylation Product | google.com |
Diazotization and Subsequent Coupling Reactions
Like other primary aromatic amines, this compound is expected to undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This process converts the amine group into a diazonium salt, the 2-methoxy-5-vinylbenzenediazonium ion.
This diazonium ion is a versatile intermediate. It can act as a potent electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols, naphthols, or other anilines. wikipedia.orgorganic-chemistry.org The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling partner, usually at the para position unless it is blocked. wikipedia.orgorganic-chemistry.org The pH of the reaction medium is a critical factor; the reaction is typically carried out in mildly acidic or neutral conditions. organic-chemistry.org These coupling reactions produce highly colored azo compounds, which form the basis of many synthetic dyes. wikipedia.org For example, the reaction of a diazonium salt with aniline produces aniline yellow, while coupling with β-naphthol yields an intense orange-red dye. wikipedia.org
Condensation Reactions leading to Imines and Schiff Bases
The primary amine group of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction can be catalyzed by either acid or base and is often driven to completion by removing the water as it is formed. Such reactions have been shown to occur efficiently in various media, including aqueous suspensions.
N-Alkylation and N-Arylation Reactions
The nitrogen atom of the amine moiety in this compound can be alkylated or arylated to form secondary or tertiary amines. N-alkylation can be achieved through various methods, including reaction with alkyl halides via an SN2 mechanism. chemistrysteps.com
A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. nih.govresearchgate.net This process, often catalyzed by transition metal complexes based on manganese, iridium, or ruthenium, involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine to the secondary amine by the "borrowed" hydrogen. nih.govnih.gov This method allows for the selective mono-alkylation of primary amines. nih.gov A range of substituted anilines can be alkylated with both aromatic and aliphatic alcohols using these catalytic systems. nih.govresearchgate.net
| Catalyst Type | Amine Substrate | Alkylating Agent | Key Feature | Reference |
|---|---|---|---|---|
| Manganese Pincer Complex | Substituted Anilines | Benzyl Alcohol, Methanol | Selective mono-alkylation | nih.gov |
| CoNx@NC Catalyst | Aniline | Benzyl Alcohols | Hydrogen borrowing methodology | researchgate.net |
| Iridium, Ruthenium, Gold, etc. | Amines | Alcohols | Thermal catalysis (>100 °C) | nih.gov |
| CuBr2 / CuCl2·2H2O | Aniline Derivatives | Primary & Secondary Alcohols | Forms N-alkyl & N,N-dialkyl products | semanticscholar.org |
Reactions of the Vinyl Moiety
The vinyl group is an electron-rich double bond that is susceptible to electrophilic addition and other transformations common to alkenes. Its conjugation with the electron-rich methoxy- and amino-substituted benzene (B151609) ring influences its reactivity.
Addition Reactions to the Double Bond (e.g., Hydroamination, Halogenation)
Hydroamination: The addition of an N-H bond across the vinyl group's double bond, known as hydroamination, is a highly atom-economical method for synthesizing substituted ethylamines. nih.govorganicreactions.org For vinyl arenes (styrenes), this reaction can be catalyzed by a wide range of systems, including transition metals and acids. organicreactions.orglibretexts.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst and mechanism. libretexts.org
Markovnikov Addition: Catalysts based on palladium or strong acids like triflic acid tend to favor Markovnikov addition. berkeley.edu The mechanism often involves the formation of a stabilized benzylic carbocation intermediate, which is then attacked by the amine nucleophile. Iron-catalyzed systems have also been developed that yield the Markovnikov product with excellent regioselectivity. acs.org
Anti-Markovnikov Addition: In contrast, some ruthenium and rhodium-based catalysts can promote anti-Markovnikov addition. libretexts.org Transition-metal-free, base-mediated methods have also been described that provide anti-Markovnikov products with high selectivity.
Halogenation: The vinyl group is expected to react readily with halogens such as bromine (Br₂) or chlorine (Cl₂) in an electrophilic addition reaction. The double bond acts as a nucleophile, attacking the halogen molecule to form a cyclic halonium ion intermediate. Subsequent backside attack by the halide ion opens the ring, resulting in the formation of a vicinal dihalide (1,2-dihaloethyl) derivative. This reaction typically leads to the decolorization of bromine water, a classic test for unsaturation. quora.com
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. The electron-donating nature of the substituted phenyl ring can influence the reactivity of the vinyl group in these [4+2] cycloadditions. While specific studies on this compound as a dienophile are not extensively documented, the reactivity can be inferred from related vinyl-substituted aromatic and heteroaromatic systems. For instance, vinyl-heteroaromatics have been shown to act as dienes in Diels-Alder reactions under thermal conditions. core.ac.uk
In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. nih.gov The vinyl group in this compound, being attached to an electron-rich aromatic ring, may exhibit enhanced reactivity towards electron-deficient dienes. The efficiency of such cycloadditions can be influenced by thermal conditions or high pressure. nih.govresearchgate.net The regioselectivity and stereoselectivity of the reaction would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.
| Reaction Type | Reactant | Conditions | Product |
| Intermolecular Diels-Alder | Electron-deficient diene | Thermal or High Pressure | Substituted cyclohexene derivative |
| Intramolecular Diels-Alder | Tethered diene | Thermal or High Pressure | Fused bicyclic system |
It is important to note that harsh reaction conditions, such as high temperatures, can sometimes lead to undesirable side reactions. nih.gov
Olefin Metathesis Reactions
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. nih.govsigmaaldrich.com The vinyl group of this compound could theoretically participate in cross-metathesis reactions with other olefins. However, the presence of the amine functionality can pose a significant challenge. The nitrogen atom of the phenylamine can coordinate to the metal center of the ruthenium-based catalysts commonly used in olefin metathesis, leading to catalyst deactivation. beilstein-journals.org
This catalyst inhibition by nitrogen-containing compounds is a known issue in olefin metathesis. beilstein-journals.org Strategies to overcome this include the use of more robust second-generation Grubbs' catalysts or the protection of the amine group prior to the metathesis reaction. Successful cross-metathesis has been reported for vinyl-porphyrins and vinyl-chlorins using a second-generation Grubbs' catalyst, suggesting that with the right catalyst system, this transformation could be achievable for this compound.
| Metathesis Type | Potential Reactant | Catalyst | Potential Product | Challenges |
| Cross-Metathesis | Alkene | Grubbs' Catalyst (1st or 2nd Gen) | Substituted styrene (B11656) derivative | Catalyst deactivation by amine group |
| Ring-Closing Metathesis | Diene-containing derivative | Grubbs' Catalyst (1st or 2nd Gen) | Cyclic compound | Catalyst deactivation by amine group |
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating methoxy (B1213986) and amino groups.
The methoxy (-OCH3) and amino (-NH2) groups are strong activating groups and are ortho, para-directors in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups. In this compound, the positions C4 and C6 are ortho to the methoxy group, and the position C4 is para to the amino group. The position C6 is also ortho to the amino group. The vinyl group at C5 will also influence the substitution pattern.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The strong activation by both the methoxy and amino groups suggests that these reactions would proceed readily, potentially without the need for harsh catalysts.
| Position | Directing Influence |
| C4 | ortho to -OCH3, para to -NH2 |
| C6 | ortho to -OCH3, ortho to -NH2 |
Beyond the inherent directing effects of the activating groups, modern synthetic methods allow for directed functionalization at specific C-H bonds. The amino group, in particular, can act as a directing group in transition metal-catalyzed C-H activation reactions. For instance, iridium-catalyzed C-H alkenylation of 2-vinylanilines has been reported, where the NH2 group directs the functionalization. researchgate.net This type of reaction could potentially be applied to this compound to introduce further functionality at the C6 position. Such directed reactions offer a high degree of control and can provide access to complex substituted aniline derivatives.
Interplay of Functional Group Reactivity
The chemical behavior of this compound is a result of the combined influence of its functional groups. The electron-rich nature of the aromatic ring, due to the methoxy and amino groups, not only dictates the regioselectivity of electrophilic aromatic substitution but also influences the reactivity of the vinyl group. This electronic communication between the aromatic system and the vinyl substituent can enhance its participation in certain reactions, such as Diels-Alder cycloadditions with electron-poor dienes.
Conversely, the presence of the vinyl group can influence the reactivity of the aromatic ring, for instance, by participating in cyclization reactions. nih.gov Furthermore, the amino group, while being a strong activating group for EAS, can interfere with certain transition metal-catalyzed reactions like olefin metathesis by poisoning the catalyst. This necessitates careful consideration of reaction conditions and potential protecting group strategies. The interplay between the activating groups on the ring and the reactive vinyl substituent makes this compound a molecule with a rich and complex reactivity profile, offering multiple avenues for synthetic transformations.
Iv. Polymerization Studies of 2 Methoxy 5 Vinyl Phenylamine
V. Mechanistic Investigations of 2 Methoxy 5 Vinyl Phenylamine Reactions
Elucidation of Reaction Pathways
Understanding the reaction pathways of 2-Methoxy-5-vinyl-phenylamine is key to predicting its chemical behavior. As a member of the α-vinylaniline family, its reactions are characterized by the dual nucleophilicity of the amino group and the vinyl carbon, allowing for complex annulation and cyclization reactions. acs.orgresearchgate.net
Recent studies on α-vinylanilines reacting with α-diazo sulfonium (B1226848) salts under Brønsted acid catalysis have illuminated a plausible reaction pathway. acs.orgacs.org This transformation, which yields highly substituted quinolines, is proposed to proceed through the formation of a key dicationic intermediate. acs.orgacs.org The process begins with the protonation of the diazo compound, which induces a polarity reversal at the diazo carbon, making it electrophilic. The electron-rich amino group of the vinylaniline then attacks this electrophilic center. acs.org Following this initial step, the reaction can proceed via sequential intramolecular nucleophilic substitution to form the final heterocyclic product. acs.orgacs.org Given its structure, this compound is expected to follow similar pathways, with the methoxy (B1213986) group further enhancing the nucleophilicity of the aromatic ring.
Isomerization reactions, where a molecule rearranges into an isomer with a different connectivity or spatial arrangement, are fundamental in organic synthesis. nih.govyoutube.com For this compound, potential isomerization could involve the vinyl group. The migration of the double bond along a carbon chain, known as positional isomerization, can be catalyzed by transition metals or acids. youtube.com
Contra-thermodynamic isomerization, which converts a more stable, internal alkene into a less stable, terminal one, is a significant challenge but can be achieved using specialized catalytic systems, such as those combining photoredox and chromium catalysis. youtube.com In the context of reactions involving this compound, isomerization might occur in intermediates, potentially leading to different final products. For instance, metal-vinylidene units, which can be formed during metal-catalyzed reactions, have been shown to undergo isomerization driven by thermodynamic forces, with the electronic properties of substituents playing a key role. nih.gov Another relevant pathway is asymmetric allylic substitution followed by isomerization, a strategy used to synthesize axially chiral N-vinylquinazolinones. nih.gov
The proximate positioning of the amine and vinyl groups in this compound makes it an ideal substrate for intramolecular rearrangements, leading to the formation of cyclic structures. These reactions, such as intramolecular cycloadditions, are powerful tools for building complex molecular architectures. nih.govnih.gov
A critical method for determining whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (between two separate molecules) is the crossover experiment. jsscacs.edu.indalalinstitute.com In this type of experiment, a reaction is run with a mixture of two similar but distinct reactants. If only non-crossover products are formed, it provides strong evidence for an intramolecular mechanism. dalalinstitute.com
Examples in related systems include the intramolecular [2+2] cycloaddition of vinylsilanes with allenes to form cyclobutanes and photo-induced dearomative [5+4] cycloadditions to construct strained nine-membered rings. nih.govnih.gov These studies highlight the potential for the vinyl group in vinylanilines to participate in complex intramolecular rearrangements to form diverse heterocyclic systems. researchgate.net
Role of Intermediates in Reaction Kinetics
In the annulation of α-vinylanilines with α-diazo sulfonium salts, a dicationic species has been proposed as a key intermediate. acs.orgacs.org The formation of this intermediate, which features two electrophilic centers, provides a low-energy pathway for the reaction to proceed. acs.orgnumberanalytics.com The rate of the reaction would depend on the concentration of the reactants that form this intermediate. The subsequent intramolecular cyclization steps would then lead to the final quinoline (B57606) product. The presence of the electron-donating methoxy group in this compound would likely stabilize such a cationic intermediate, potentially accelerating the reaction rate compared to unsubstituted vinylanilines.
Transition State Analysis
The transition state is the highest energy configuration along the reaction coordinate, representing a fleeting point of no return from which reactants proceed to products. masterorganicchemistry.comwikipedia.org This configuration features partial bonds and cannot be isolated experimentally. masterorganicchemistry.com Understanding its structure is crucial for explaining reaction rates and selectivity.
Due to their transient nature, transition states are primarily studied using computational chemistry. mit.edunumberanalytics.com Methods like Density Functional Theory (DFT) are used to locate transition states on a potential energy surface, which are identified as first-order saddle points—an energy minimum in all directions except for one. wikipedia.orggithub.io For a reaction involving this compound, such as the intramolecular cyclization step, transition state analysis would model the partial bond formation between the nucleophilic nitrogen and the electrophilic carbon center. acs.org The calculated energy of this transition state (the activation energy) determines the reaction's kinetic feasibility. mit.edu Recently developed machine learning models show promise in predicting transition state structures much more rapidly than traditional quantum chemistry methods. mit.edu
Stereochemical Implications and Diastereoselectivity
Stereochemistry is a critical aspect of mechanistic investigations, as the three-dimensional arrangement of atoms in the product can reveal much about the reaction pathway. In reactions that create new stereocenters, it is common for one diastereomer to be formed in excess of the other, a phenomenon known as diastereoselectivity.
For this compound, the existing substituents (methoxy and vinyl groups) can exert significant steric and electronic influence on the approaching reactants. This influence can create a facial bias, causing reactants to attack from one side of the molecule preferentially, leading to a specific stereochemical outcome. For instance, in a cycloaddition reaction, the bulky substituents could direct the formation of a specific diastereomer. Hydrogen bonding involving the amine group can also play a crucial role in stereocontrol during a reaction. researchgate.net While specific diastereoselectivity data for this compound is not available, the principles can be illustrated with a hypothetical table showing how substituent patterns can affect product ratios in related vinylaniline reactions.
Table 1: Hypothetical Diastereomeric Ratios in a Cycloaddition Reaction of Substituted Vinylanilines
| Entry | Substituent on Aniline (B41778) Ring | Diastereomeric Ratio (A:B) | Postulated Reason for Selectivity |
| 1 | H | 1:1 | No significant steric or electronic bias. |
| 2 | 2-Methoxy | 3:1 | Steric hindrance from the ortho-methoxy group directs the incoming reagent. |
| 3 | 4-Nitro | 1:1.5 | The electron-withdrawing group alters the electronic landscape but has minimal steric impact from the para position. |
| 4 | 2-Methoxy-5-vinyl | >5:1 | The combination of steric hindrance from the methoxy group and electronic effects from both substituents creates a strong facial bias. |
This table is illustrative and based on general chemical principles, not on specific experimental results for this compound.
Experimental Techniques for Mechanistic Studies
A definitive mechanistic proposal must be supported by evidence from multiple experimental techniques. cambridge.org No single experiment can prove a mechanism, but a combination of methods can be used to rule out alternative pathways and build a strong case for a particular one. cambridge.org
Table 2: Common Experimental Techniques for Elucidating Reaction Mechanisms
| Technique | Purpose and Application |
| Kinetic Studies | Involves monitoring reaction progress over time to determine the reaction order and rate law. This helps identify which molecules are involved in the rate-determining step. jsscacs.edu.inmckgroup.org |
| Intermediate Detection & Trapping | Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used for the direct observation of relatively stable intermediates. jsscacs.edu.innumberanalytics.com Unstable intermediates can be "trapped" by adding a highly reactive scavenger compound. dalalinstitute.com |
| Isotope Labeling & Kinetic Isotope Effect (KIE) | Atoms in a reactant are replaced with their heavier isotopes (e.g., H with D). A change in the reaction rate (the KIE) indicates that the bond to the labeled atom is broken in the rate-determining step. jsscacs.edu.insapub.org |
| Crossover Experiments | Used to distinguish between intramolecular and intermolecular pathways by reacting a mixture of two similar, labeled reactants and analyzing the product distribution. jsscacs.edu.indalalinstitute.com |
| In-situ Spectroscopy | Techniques like in-situ NMR allow for real-time monitoring of reactant consumption and product/intermediate formation without needing to isolate components from the reaction mixture. numberanalytics.com |
| Computational Chemistry | DFT and other quantum mechanical methods are used to model the potential energy surface of a reaction, calculating the energies of reactants, products, intermediates, and transition states to support or challenge a proposed mechanism. mit.edunumberanalytics.com |
In-situ Spectroscopy (e.g., NMR)
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. It allows for the direct observation of reactants, intermediates, products, and byproducts as they evolve, providing invaluable kinetic and structural information without the need for sample isolation.
In a hypothetical study of the polymerization of this compound, ¹H-NMR spectroscopy could be utilized to track the disappearance of the vinyl proton signals and the concurrent appearance of signals corresponding to the new polymer backbone. For instance, aliquots could be drawn from a reaction mixture at set time intervals to monitor the progress of the polymerization. mdpi.com This approach would enable the determination of reaction kinetics and the influence of various parameters, such as temperature and catalyst concentration, on the rate of polymerization.
Table 1: Illustrative ¹H-NMR Data for Monitoring a Hypothetical Reaction of this compound
| Time (minutes) | Integral of Vinyl Protons (δ 5.0-6.5 ppm) | Integral of Aromatic Protons (δ 6.5-7.5 ppm) | Conversion (%) |
| 0 | 3.00 | 3.00 | 0 |
| 30 | 2.25 | 3.00 | 25 |
| 60 | 1.50 | 3.00 | 50 |
| 120 | 0.75 | 3.00 | 75 |
| 240 | 0.15 | 3.00 | 95 |
This table is illustrative and designed to show how in-situ NMR data could be presented to demonstrate reaction progress.
Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling is a cornerstone of mechanistic chemistry, providing definitive evidence for bond-forming and bond-breaking events. nih.gov In reactions involving this compound, deuterium (²H or D) can be strategically incorporated into the molecule to trace the fate of specific hydrogen atoms.
For example, to investigate a hypothetical electrophilic aromatic substitution reaction, a deuterated version of the starting material could be synthesized. The position of the deuterium label in the product would reveal the site of electrophilic attack and could provide insights into any rearrangements that may occur. A common method for introducing deuterium is through hydrogen-deuterium exchange reactions, often catalyzed by metals like palladium, using D₂O as the deuterium source. nih.gov
Table 2: Hypothetical Deuterium Labeling Study for an Electrophilic Bromination of this compound
| Labeled Starting Material | Major Product | Position of Deuterium in Product | Mechanistic Implication |
| This compound-d₃ (deuterium on the amine and aromatic ring) | 4-Bromo-2-methoxy-5-vinyl-phenylamine | Retained on the amine and non-brominated aromatic positions | Direct electrophilic substitution without significant scrambling of the label. |
| 2-Methoxy-5-(vinyl-d₂)-phenylamine | 4-Bromo-2-methoxy-5-(vinyl-d₂)-phenylamine | Retained on the vinyl group | The vinyl group is not directly involved in the rate-determining step of the bromination. |
This table provides a hypothetical scenario to illustrate the utility of deuterium labeling in mechanistic studies.
Kinetic Isotope Effects
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced with one of its heavier isotopes. rsc.org Measuring the KIE can provide strong evidence for whether a particular bond is broken in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is cleaved in the rate-determining step.
In a hypothetical oxidation of the amine group of this compound, one could compare the reaction rate of the standard compound with that of its N-deuterated analogue (2-methoxy-5-vinyl-phenyl-d₂-amine). A significant KIE would suggest that the N-H bond is broken during the slowest step of the reaction.
Table 3: Illustrative Kinetic Isotope Effect Data for a Hypothetical Oxidation Reaction
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Interpretation |
| This compound | 3.4 x 10⁻⁴ | 5.2 | A primary KIE is observed, indicating that the N-H bond is broken in the rate-determining step. |
| 2-Methoxy-5-vinyl-phenyl-d₂-amine | 6.5 x 10⁻⁵ |
This table is a hypothetical representation of KIE data.
Control Experiments with Postulated Intermediates
For example, if a reaction of this compound is thought to proceed through an N-acetylated intermediate, this intermediate could be synthesized separately. Introducing this N-acetyl-2-methoxy-5-vinyl-phenylamine into the reaction mixture (absent the initial acetylating agent) and observing the formation of the expected final product would lend significant weight to the proposed mechanism.
Table 4: Hypothetical Control Experiment for a Proposed Reaction Pathway
| Experiment | Reactants | Conditions | Observed Product | Conclusion |
| Main Reaction | This compound + Reagent X | Solvent, 80°C, 2h | Product Y | A multi-step reaction is suspected. |
| Control Experiment | Postulated Intermediate Z | Solvent, 80°C, 1h | Product Y | Intermediate Z is a plausible intermediate in the formation of Product Y. |
| Control Experiment 2 | This compound | Solvent, 80°C, 2h (no Reagent X) | No Reaction | Reagent X is necessary for the transformation. |
This table illustrates the logic and potential outcomes of control experiments designed to probe a reaction mechanism.
Vi. Computational and Theoretical Chemistry Studies of 2 Methoxy 5 Vinyl Phenylamine
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of computational studies on molecular systems. They use the principles of quantum mechanics to model the electronic structure and predict chemical behavior. For a molecule like 2-Methoxy-5-vinyl-phenylamine, with its combination of an aromatic ring, an amine group, a methoxy (B1213986) group, and a vinyl substituent, these calculations can elucidate the interplay of electronic effects such as resonance and induction.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. researchgate.net This approach provides a good balance between accuracy and computational cost.
DFT studies on this compound would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of the atoms. Following optimization, a variety of electronic properties can be calculated. These studies often employ different functionals (e.g., B3LYP, PBEPBE) and basis sets (e.g., 6-311++G(d,p)) to ensure the reliability of the results. nih.govresearchgate.net For instance, calculations on related aniline-containing compounds have successfully used DFT to map electrostatic potentials and predict sites of metabolic activity. researchgate.net
Key parameters obtained from DFT calculations would include:
Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Vibrational Frequencies: To confirm the optimized structure is a true energy minimum and to compare with experimental infrared and Raman spectra.
Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy of formation.
Electronic Properties: Ionization potential, electron affinity, and the energies of molecular orbitals.
Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-31G(d))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(aromatic)-N(amine) | ~1.39 Å |
| C(aromatic)-O(methoxy) | ~1.37 Å | |
| C(aromatic)-C(vinyl) | ~1.48 Å | |
| C(vinyl)=C(vinyl) | ~1.34 Å | |
| Bond Angle | C-N-H | ~112° |
| C-O-C | ~118° | |
| Dihedral Angle | C-C-N-H | ~0° (planar tendency) |
Note: The values in this table are representative and intended for illustrative purposes, as specific published DFT data for this exact molecule is not available.
Hartree-Fock (HF-SCF) Calculations
Hartree-Fock (HF) theory is a foundational ab initio method that solves the Schrödinger equation in an approximate way by considering each electron in the averaged field of all other electrons. It is a self-consistent field (SCF) method, meaning the calculations are iterated until the electronic field no longer changes. While HF theory systematically neglects a portion of the electron correlation, leading to energies that are higher than the true energy, it provides a valuable qualitative picture of the electronic structure and serves as a starting point for more advanced methods. Theoretical calculations on related polymeric systems have utilized methods built upon the HF framework to understand electronic structures. researchgate.net
For this compound, an HF calculation would yield:
A set of molecular orbitals and their corresponding energies.
The total electronic energy of the molecule.
An initial approximation of the molecular geometry.
While less accurate for absolute energies than DFT, HF is crucial for understanding fundamental orbital interactions and provides a baseline for comparison.
Electronic Structure Analysis
Beyond calculating energies and geometries, computational methods provide detailed insights into the electronic landscape of a molecule. This is crucial for predicting reactivity, intermolecular interactions, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenylamine ring and the vinyl group, due to the electron-donating effects of the amino and methoxy groups. The LUMO would likely be distributed over the aromatic and vinyl π-system. The HOMO-LUMO gap would provide insights into its susceptibility to oxidation and its potential role in charge transfer interactions. researchgate.net FMO analysis is a powerful tool for predicting how the molecule will interact with other reagents. youtube.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.2 | High energy, indicating good electron-donating capability. |
| LUMO | -0.8 | Low energy, indicating ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 | Suggests moderate reactivity and polarizability. |
Note: These energy values are illustrative examples to demonstrate the concept of FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.netwolfram.com Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.
An MEP map for this compound would be invaluable for identifying its reactive sites. nih.gov It is expected that the most negative potential (red regions) would be located around the oxygen atom of the methoxy group and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. researchgate.netmanipal.edu The π-system of the vinyl group and aromatic ring would also show negative potential. In contrast, the hydrogen atoms of the amine group would exhibit a positive potential (blue regions), making them potential sites for hydrogen bonding. researchgate.net Such maps provide a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. wolfram.com
Charge Distribution and Bonding Analysis
Detailed quantum chemical calculations would be necessary to precisely determine the charge distribution within the this compound molecule. Such analyses, often performed using methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis, could reveal the partial atomic charges on each atom. This information is critical for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential. The distribution of electrons would likely show a high electron density around the nitrogen and oxygen atoms due to their high electronegativity, and a delocalization of π-electrons across the benzene (B151609) ring and the vinyl group.
Thermochemical Calculations
Thermochemical calculations are essential for quantifying the energetic properties of this compound, including its stability and reactivity.
Reaction Energies and Enthalpies
The energies and enthalpies of reactions involving this compound can be predicted through computational methods. For instance, the energies of hydrogenation of the vinyl group or reactions involving the amine functionality could be calculated. This data is crucial for understanding the thermodynamic feasibility of various chemical transformations.
No specific reaction energy or enthalpy data for this compound is publicly available in the searched scientific literature.
Activation Energies and Transition State Characterization
To understand the kinetics of reactions involving this compound, the activation energies and the structures of the corresponding transition states must be determined. Computational methods can model the reaction pathways, locate the transition state structures, and calculate the energy barriers. This information is vital for predicting reaction rates and understanding reaction mechanisms.
Specific activation energy and transition state characterization data for reactions involving this compound are not available in the public domain based on the conducted search.
Conformational Analysis and Stability
This compound can exist in various conformations due to the rotation around the C-O bond of the methoxy group, the C-N bond of the amine group, and the C-C bond connecting the vinyl group to the aromatic ring. Conformational analysis through computational scans of these rotational barriers can identify the most stable conformers and the energy differences between them. This is crucial for understanding the molecule's preferred shape and how its conformation might influence its biological activity.
A detailed conformational analysis with corresponding stability data for this compound has not been reported in the searched literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations can provide insights into the behavior of this compound over time. These simulations can model the molecule's interactions with solvents or biological macromolecules, such as enzymes or receptors. This can help in understanding its solubility, transport properties, and potential binding modes to a biological target.
Specific molecular modeling and dynamics simulation studies for this compound are not documented in the available scientific literature.
Prediction of Structure-Reactivity Relationships
By analyzing the computed electronic and structural properties, predictions can be made about the structure-reactivity relationships of this compound. For example, the calculated electrostatic potential map can indicate the likely sites for electrophilic or nucleophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity in various chemical reactions. The synthesis of this compound has been described in the context of its use as an intermediate for IRAK4 modulators. The structure-activity relationship of related compounds as EphB3 receptor tyrosine kinase inhibitors has also been studied, suggesting the importance of the aminophenyl scaffold in kinase inhibition.
While the broader class of compounds has been studied, specific predictive structure-reactivity relationship data for this compound is not available in the searched literature.
Vii. Applications in Advanced Material Science
Design and Synthesis of π-Conjugated Polymer Systems
The presence of a vinyl group and an aromatic amine allows 2-Methoxy-5-vinyl-phenylamine to be a building block for π-conjugated polymer systems. These polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons, leading to unique electronic and optical properties.
Polymers derived from this compound are expected to exhibit inherent electrical conductivity, a hallmark of conjugated polymers like polyaniline (PANI). Polyaniline is one of the most studied conductive polymers due to its high conductivity, environmental stability, and ease of synthesis. uq.edu.au The nitrogen atom in the amine group of the this compound repeating unit can be readily oxidized, creating charge carriers (polarons and bipolarons) that are delocalized along the polymer backbone, rendering the material conductive. nih.govmdpi.com The methoxy (B1213986) group, being an electron-donating group, can further enhance the electron density of the polymer backbone, potentially increasing its conductivity and stability in the doped state. acs.org
Copolymerization of aniline (B41778) derivatives with other monomers, such as thiophene (B33073), has been shown to produce materials with tailored electronic properties. mdpi.com A copolymer of thiophene and aniline can exhibit electrical conductivity even in a neutral state due to the electron-rich main chain. nih.govmdpi.com Similarly, copolymers of this compound could be synthesized to fine-tune the electronic and physical properties of the resulting ICPs. The electrical conductivity of these polymers can be controlled through doping with acids, a process that introduces charge carriers into the polymer chain. uq.edu.au
Table 1: Comparison of Electrical Conductivity in Polyaniline and its Derivatives
| Polymer/Copolymer | Conductivity (S/cm) | Reference |
| Polyaniline (PANI) | ~10⁻² - 10¹ | tsijournals.com |
| Poly(aniline-co-N-phenylaniline) | Lower than PANI | tsijournals.com |
| Thiophene-Aniline Copolymer | Conductive in neutral state | nih.govmdpi.com |
This table presents typical conductivity values for polyaniline and related copolymers to illustrate the potential conductivity range for polymers derived from this compound.
Semiconducting polymer nanoparticles (CPNs) are nanoscale materials that have gained significant attention for their applications in bioimaging, sensing, and diagnostics. While direct synthesis of CPNs from this compound has not been reported, the analogous compound 2-methoxy-4-vinylphenol (B128420) has been used to create polymeric nanoparticles. uq.edu.au These nanoparticles demonstrated pH-responsive behavior and were effective in targeted applications. uq.edu.au Given the structural similarities, it is plausible that this compound could be polymerized to form CPNs through methods like emulsion polymerization or nanoprecipitation. The amine and methoxy functional groups on the surface of these nanoparticles could offer sites for further functionalization, allowing for the attachment of targeting ligands or other functional molecules, making them suitable for a variety of biomedical and sensing applications.
Development of Thermoplastic Materials from Vinylamine Polymers
Thermoplastics are polymers that can be repeatedly softened by heating and hardened by cooling. The vinyl group in this compound allows for its polymerization into long-chain polymers that could exhibit thermoplastic behavior. Research on the related monomer, 2-methoxy-4-vinylphenol (MVP), has shown that it can be polymerized via radical polymerization to produce both homopolymers and copolymers with a range of thermal properties suitable for thermoplastic applications. mdpi.com These polymers derived from MVP have demonstrated potential as partial replacements for polystyrene in coating applications. mdpi.com
Similarly, poly(4-vinylaniline) can be synthesized through methods like radical or cationic polymerization. dtic.mil The resulting polymers are typically rigid materials. The incorporation of the methoxy group in the this compound monomer could potentially increase the flexibility of the polymer chains, leading to more processable thermoplastic materials. The properties of these thermoplastics could be further tailored by copolymerizing this compound with other vinyl monomers, such as styrene (B11656) or acrylates.
Development of Thermosetting Materials from Vinylamine Polymers
Thermosetting materials are polymers that are cured into a hardened, cross-linked network structure and cannot be remelted or reshaped upon heating. The amine group in this compound provides a reactive site for cross-linking reactions, making it a suitable candidate for the development of thermosetting materials. Aniline derivatives are known to be used in the synthesis of thermosetting polyimide oligomers. rsc.org These oligomers can be cured to form highly stable polymer networks with applications in aerospace and microelectronics. rsc.org
In a similar fashion, the amine group of a polymer derived from this compound could react with cross-linking agents such as epoxides or isocyanates to form a three-dimensional network. The resulting thermosets would likely exhibit high thermal stability and chemical resistance. Studies on 2-methoxy-4-vinylphenol (MVP) have demonstrated the synthesis of divinylbenzene-like monomers from MVP, which were then thermally cross-linked with thiol-bearing reagents to produce thermosets with varying crosslinking densities. mdpi.com This approach highlights a potential pathway for creating thermosetting materials from this compound.
Materials for Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)
The conjugated nature of polymers derived from this compound suggests their potential use in optoelectronic devices. Conjugated polymers are known for their ability to absorb and emit light, as well as to transport charge carriers, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Polymers containing aniline units have been investigated for their optoelectronic properties. nih.gov The incorporation of aniline into conjugated polymer backbones can influence the material's electronic and magnetic properties. nih.govmdpi.com A well-known example of a methoxy-substituted phenylene vinylene polymer used in OLEDs is poly[2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). researchgate.net This polymer is both hole-transporting and electroluminescent. researchgate.net The methoxy group in MEH-PPV plays a crucial role in its electronic properties. It is therefore anticipated that polymers of this compound, which also contain a methoxy-substituted phenyl ring, could exhibit interesting photoluminescent and charge-transport properties suitable for OLED and OFET applications.
Table 2: Optoelectronic Properties of a Related Conjugated Polymer (MEH-PPV)
| Property | Value | Reference |
| Absorption Peak | ~500 nm | mdpi.com |
| Photoluminescence Peak | ~580 nm | mdpi.com |
| Band Gap | ~2.1 eV | uq.edu.au |
| Hole Mobility | ~10⁻⁵ - 10⁻³ cm²/Vs | dtic.mil |
This table presents typical optoelectronic properties for MEH-PPV, a polymer with structural similarities to poly(this compound), to illustrate the potential performance in optoelectronic devices.
Materials for Energy Storage Systems (e.g., Supercapacitors)
Polyaniline (PANI) is a well-established electrode material for supercapacitors due to its high theoretical specific capacitance, good conductivity, and low cost. acs.orgacs.org Supercapacitors store energy through electrostatic charge accumulation at the electrode-electrolyte interface (electrical double-layer capacitance) and fast, reversible faradaic reactions (pseudocapacitance). PANI exhibits significant pseudocapacitance arising from the reversible redox transitions between its different oxidation states. mdpi.com
Polymers derived from this compound would essentially be derivatives of polyaniline, and are therefore expected to be promising candidates for supercapacitor electrodes. The vinyl-polymerized backbone would provide mechanical stability, while the aniline repeating units would contribute to the pseudocapacitance. The electron-donating methoxy group could potentially enhance the electrochemical performance by modifying the redox potentials of the polymer.
Researchers have developed various nanostructured PANI materials, such as nanofibers and nanotubes, to increase the surface area and improve the performance of supercapacitor electrodes. acs.org Composites of PANI with carbon materials like graphene have also been shown to exhibit enhanced specific capacitance and cycling stability. mdpi.commdpi.com Similar strategies could be employed with polymers of this compound to develop high-performance energy storage devices.
Table 3: Electrochemical Performance of Polyaniline-Based Supercapacitor Electrodes
| Electrode Material | Specific Capacitance (F/g) | Cycling Stability (% retention after cycles) | Reference |
| PANI Nanofibers | up to 601 | - | acs.org |
| PANI/Graphene Composite | 528 | 89.4% after 1000 cycles | mdpi.com |
| PANI Hydrogel | 636 | ~83% after 10,000 cycles | mdpi.com |
This table showcases the performance of various polyaniline-based materials in supercapacitors, indicating the potential of this compound-based polymers for this application.
Viii. Role As a Chemical Intermediate for Complex Molecular Synthesis
Precursor in the Synthesis of Organic Scaffolds
The bifunctional nature of 2-Methoxy-5-vinyl-phenylamine allows it to be a key precursor in the development of a range of organic scaffolds. The vinyl group can participate in reactions such as Heck, Stille, and Suzuki couplings, enabling the introduction of various substituents and the extension of the carbon framework. For instance, palladium-catalyzed cross-coupling reactions could be employed to attach aryl, alkyl, or other functional groups to the vinyl moiety, thereby creating a diverse library of substituted aniline (B41778) derivatives.
Furthermore, the vinyl group can undergo oxidation to form an epoxide or a diol, which can then be used in subsequent ring-opening or cyclization reactions to form more complex polycyclic systems. The amino group, on the other hand, can be readily acylated, alkylated, or used in the formation of imines and enamines, providing further avenues for molecular diversification.
While direct literature on the use of this compound is scarce, the reactivity of analogous vinylanilines suggests its potential in these transformations. researchgate.net The table below illustrates potential reactions and the resulting organic scaffolds that could be synthesized from this precursor.
| Reaction Type | Reagents and Conditions | Potential Organic Scaffold |
| Heck Coupling | Aryl halide, Pd catalyst, base | Substituted stilbene (B7821643) derivatives |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted vinylaniline derivatives |
| Epoxidation | m-CPBA or other oxidizing agents | 2-Methoxy-5-(oxiran-2-yl)phenylamine |
| Dihydroxylation | OsO4, NMO | 2-Methoxy-5-(1,2-dihydroxyethyl)phenylamine |
| Acylation | Acyl chloride or anhydride (B1165640), base | N-(2-methoxy-5-vinylphenyl)acetamide |
Table 1: Potential Synthetic Transformations of this compound for Scaffold Synthesis
Building Block for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govacs.org 2-Vinylanilines are recognized as valuable substrates for the construction of a variety of nitrogen-containing heterocyclic compounds. researchgate.net The presence of both an amino group and a vinyl group in this compound makes it an ideal starting material for the synthesis of important heterocyclic systems such as indoles and quinolines.
For example, the intramolecular cyclization of 2-vinylanilines, often catalyzed by transition metals like palladium, is a well-established method for the synthesis of indoles. researchgate.net Similarly, quinolines can be synthesized through annulation reactions of vinylanilines with various coupling partners. A Brønsted acid-promoted, metal-free annulation of α-vinylanilines with α-diazo sulfonium (B1226848) salts has been reported to efficiently produce polysubstituted quinolines. acs.org
The following table outlines potential cyclization reactions for the synthesis of nitrogen-containing heterocycles from this compound, based on known reactions of similar vinylanilines.
| Heterocyclic Product | Reaction Type | Potential Reagents and Conditions |
| Substituted Indole | Intramolecular Cyclization | Pd catalyst, oxidant |
| Substituted Quinoline (B57606) | Annulation | Alkyne, acid or metal catalyst |
| Tetrahydroquinoline | Reductive Cyclization | Carbonyl compound, acid catalyst, reducing agent |
Table 2: Synthesis of Nitrogen-Containing Heterocycles from this compound
Intermediate in the Synthesis of Modified Biologically Active Scaffolds
The synthetic versatility of this compound allows for its incorporation into more complex molecules that could possess desirable biological properties. The aniline moiety is a key pharmacophore in many drugs, and the vinyl group provides a site for modification to fine-tune activity, selectivity, and pharmacokinetic properties.
For example, the amino group could be functionalized to introduce moieties known to interact with specific biological targets. The vinyl group could be used to link the molecule to other pharmacophores or to create polymers for drug delivery applications. The synthesis of various bioactive compounds often relies on the strategic use of such versatile intermediates. nih.govnih.gov
The potential of this compound as an intermediate in medicinal chemistry is significant, offering a platform for the development of novel therapeutic agents.
Q & A
Basic: What synthetic routes are recommended for 2-Methoxy-5-vinyl-phenylamine, and how can purity be optimized?
Answer:
The synthesis of this compound typically involves functionalizing a phenylamine core with methoxy and vinyl groups. Key methods include:
- Reductive amination : Reacting 2-methoxy-5-vinyl-benzaldehyde with ammonia or primary amines under hydrogenation conditions. Optimize purity by controlling reaction temperature (25–60°C) and using catalysts like Pd/C or Raney Ni .
- Nucleophilic substitution : Introducing the vinyl group via Suzuki-Miyaura coupling, using a boronic acid derivative and palladium catalysts (e.g., Pd(PPh₃)₄). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted precursors .
- Purity optimization : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify ≥95% purity. Recrystallization in ethanol/water mixtures can further enhance crystallinity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Accurate characterization requires a multi-technique approach:
- Structural elucidation :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and vinyl protons (δ 5.0–6.5 ppm). Aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Use ESI or EI ionization modes .
- Purity assessment :
- HPLC-UV : Monitor at 254 nm; retention time varies with mobile phase composition .
- FT-IR : Detect amine N-H stretches (~3300 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activities of methoxy-substituted phenylamines?
Answer:
Discrepancies often arise from structural variations or assay conditions. Methodological strategies include:
- Comparative SAR studies : Systematically modify substituents (e.g., vinyl vs. methyl groups) and evaluate receptor binding affinity using radioligand assays (e.g., serotonin receptors) .
- Dose-response profiling : Conduct in vitro assays (e.g., HEK293 cells transfected with target receptors) across multiple concentrations (1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, EPA DSSTox) to identify trends in bioactivity linked to substituent positioning .
Advanced: What strategies improve reaction yields for this compound derivatives?
Answer:
Yield optimization hinges on reaction design and condition tuning:
- Catalyst screening : Test palladium complexes (e.g., PdCl₂(PPh₃)₂) for coupling reactions. Yields >80% are achievable with ligand-to-metal ratios of 2:1 .
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions. Additives like K₂CO₃ enhance deprotonation of amine intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yields ≥75% .
Basic: What safety protocols are advised for handling this compound given limited toxicological data?
Answer:
Adopt precautionary measures based on structurally similar amines:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Label containers with "For Research Use Only" .
- Waste disposal : Neutralize with dilute HCl (1 M) before incineration to avoid environmental release .
Advanced: How can computational modeling predict the interactions of this compound with biological targets?
Answer:
Computational approaches include:
- Molecular docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A). Validate with crystal structures from the Protein Data Bank (PDB) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding and hydrophobic interactions .
- QSAR models : Train models on datasets (e.g., ChEMBL) to predict IC₅₀ values for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
